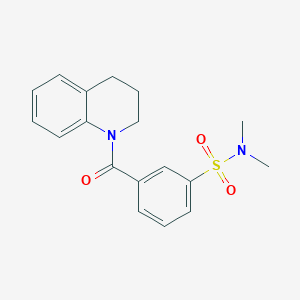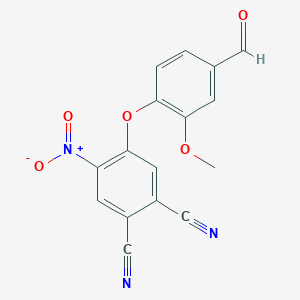![molecular formula C25H36N2O3 B5970056 1-morpholin-4-yl-3-[1-(1-phenylcyclohexanecarbonyl)piperidin-3-yl]propan-1-one](/img/structure/B5970056.png)
1-morpholin-4-yl-3-[1-(1-phenylcyclohexanecarbonyl)piperidin-3-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-morpholin-4-yl-3-[1-(1-phenylcyclohexanecarbonyl)piperidin-3-yl]propan-1-one is a complex organic compound that features a morpholine ring, a piperidine ring, and a phenylcyclohexane moiety
Méthodes De Préparation
The synthesis of 1-morpholin-4-yl-3-[1-(1-phenylcyclohexanecarbonyl)piperidin-3-yl]propan-1-one can be achieved through a multi-step process involving the following key steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of the piperidine intermediate. This can be achieved through the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol, followed by its conversion to 1-phenylcyclohexanone.
Coupling with Morpholine: The next step involves the coupling of the piperidine intermediate with morpholine. This can be achieved through a nucleophilic substitution reaction, where the piperidine intermediate reacts with morpholine in the presence of a suitable base such as sodium hydride.
Final Coupling and Purification: The final step involves the coupling of the morpholine-piperidine intermediate with a suitable acylating agent, such as propionyl chloride, to form the desired product. The product can then be purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-morpholin-4-yl-3-[1-(1-phenylcyclohexanecarbonyl)piperidin-3-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or piperidine rings can be substituted with other nucleophiles such as halides or amines.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to cleave the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide.
Applications De Recherche Scientifique
1-morpholin-4-yl-3-[1-(1-phenylcyclohexanecarbonyl)piperidin-3-yl]propan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders or pain management.
Materials Science: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Biological Research: The compound can be used as a probe or ligand in biological assays to study receptor-ligand interactions or enzyme activity.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex organic molecules, particularly those with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-morpholin-4-yl-3-[1-(1-phenylcyclohexanecarbonyl)piperidin-3-yl]propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, leading to modulation of their activity. The specific pathways involved may vary depending on the biological context and the specific target being studied.
Comparaison Avec Des Composés Similaires
1-morpholin-4-yl-3-[1-(1-phenylcyclohexanecarbonyl)piperidin-3-yl]propan-1-one can be compared with other similar compounds, such as:
1-morpholin-4-yl-3-piperazin-1-yl-propan-1-one: This compound features a piperazine ring instead of a piperidine ring, leading to different chemical and biological properties.
3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound features additional methyl and phenyl groups, leading to different steric and electronic properties.
1-(3’-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-yl}-[1,1’-biphenyl]-3-yl)ethanone: This compound features a pyrazole ring and a biphenyl moiety, leading to different structural and functional properties.
The uniqueness of this compound lies in its specific combination of morpholine, piperidine, and phenylcyclohexane moieties, which confer unique chemical and biological properties.
Propriétés
IUPAC Name |
1-morpholin-4-yl-3-[1-(1-phenylcyclohexanecarbonyl)piperidin-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O3/c28-23(26-16-18-30-19-17-26)12-11-21-8-7-15-27(20-21)24(29)25(13-5-2-6-14-25)22-9-3-1-4-10-22/h1,3-4,9-10,21H,2,5-8,11-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGAWZUGWDTAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCCC(C3)CCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]imidazole;oxalic acid](/img/structure/B5969988.png)
![2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5969989.png)

![ethyl 1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B5970015.png)
![ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate](/img/structure/B5970021.png)
![2-(1-cyclohexen-1-ylacetyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970022.png)
![N-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)-N-methylmethanamine](/img/structure/B5970028.png)
![N-[(2-ethoxyphenyl)methyl]-1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine](/img/structure/B5970029.png)
![4-fluoro-N-({1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5970038.png)
![N-cyclopropyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5970044.png)
![[7-(2-Chlorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](morpholino)methanone](/img/structure/B5970052.png)
![2-[4-Hydroxy-5-methyl-1-(4-methylphenyl)-6-oxopyrimidin-2-yl]sulfanylacetamide](/img/structure/B5970063.png)

